VE-PTP Catalytic Inhibition Potency and >45,000-Fold Selectivity Over PTP1B — Defining the Therapeutic Index
Razuprotafib inhibits the phosphatase activity of VE-PTP with an IC50 of 17 pM, compared to an IC50 of 780 nM against the structurally related phosphatase PTP1B, yielding a selectivity ratio of approximately 45,880-fold [1]. Against closely related receptor-type phosphatases, it retains sub-nanomolar activity for HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM), but demonstrates excellent selectivity versus a broad panel of diverse phosphatases [1]. In contrast, fragment-derived VE-PTP inhibitors such as Cpd-2, while achieving improved selectivity through a weakly acidic scaffold, have not reported comparable picomolar potency at the primary target [2]. The 780 nM PTP1B IC50 serves as a critical counter-screen benchmark because PTP1B is the most structurally homologous phosphatase and its inhibition would carry off-target metabolic liability; the >45,000-fold window defines the functional selectivity margin relevant to in vivo pharmacological specificity.
| Evidence Dimension | In vitro enzyme inhibition potency — VE-PTP vs. PTP1B |
|---|---|
| Target Compound Data | VE-PTP IC50 = 17 pM (0.017 nM); PTP1B IC50 = 780 nM |
| Comparator Or Baseline | PTP1B (most structurally related phosphatase); Cpd-2 (next-generation VE-PTP inhibitor, weakly acidic scaffold, potency data not disclosed as surpassing 17 pM) |
| Quantified Difference | Selectivity ratio VE-PTP:PTP1B = ~45,880:1. Cpd-2 represents a distinct chemotype (weakly acidic vs. strongly acidic phenylsulfamic acid warhead) and lacks head-to-head potency comparison. |
| Conditions | Recombinant enzyme phosphatase activity assay; substrate velocity curves and Lineweaver-Burk analysis confirmed competitive inhibition mechanism [1]. |
Why This Matters
The >45,000-fold selectivity window over PTP1B provides objective assurance that razuprotafib engages its intended target at concentrations orders of magnitude below those required for off-target phosphatase inhibition, a parameter directly relevant to selecting compounds for in vivo Tie2 pathway studies with minimal metabolic confounding.
- [1] Shen J, Frye M, Lee BL, Reinardy JL, McClung JM, Ding K, et al. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature. J Clin Invest. 2014;124(10):4564–4576. doi:10.1172/JCI74527 (Table 1: IC50 values versus phosphatase panel) View Source
- [2] Amano Y, Kikuchi M, Fujii N, et al. Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques. J Med Chem. 2023;66(14):9892–9907. doi:10.1021/acs.jmedchem.3c00750 View Source
